
Stavudine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stavudine-d3 is a deuterated form of stavudine, a nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus (HIV) infections. This compound is chemically similar to stavudine but contains three deuterium atoms, which can be used as an internal standard in mass spectrometry for the quantification of stavudine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of stavudine-d3 involves the incorporation of deuterium atoms into the stavudine molecule. One common method is the catalytic hydrogenation of stavudine in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in this compound. The reaction conditions typically involve the use of a palladium catalyst under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The reaction is carried out in specialized reactors designed to handle deuterium gas safely and effectively .
Analyse Chemischer Reaktionen
Types of Reactions
Stavudine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Stavudine-d3 has several scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of stavudine.
Biology: Employed in studies to understand the metabolic pathways and mechanisms of action of stavudine.
Medicine: Utilized in pharmacokinetic studies to monitor the concentration of stavudine in biological samples.
Industry: Applied in the development of new antiretroviral drugs and formulations
Wirkmechanismus
Stavudine-d3, like stavudine, inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate deoxyguanosine triphosphate and incorporating into viral DNA. This incorporation prevents the formation of the 5’ to 3’ phosphodiester linkage essential for DNA chain elongation, thereby terminating viral DNA growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zidovudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Lamivudine: A nucleoside analog with similar mechanisms of action.
Uniqueness
Stavudine-d3 is unique due to the presence of deuterium atoms, which provide stability and allow for precise quantification in mass spectrometry. This makes it a valuable tool in pharmacokinetic studies and drug development .
Conclusion
This compound is a deuterated form of stavudine with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique properties make it an essential compound for studying the pharmacokinetics and mechanisms of action of stavudine, as well as for developing new antiretroviral therapies.
Eigenschaften
Molekularformel |
C10H12N2O4 |
|---|---|
Molekulargewicht |
227.23 g/mol |
IUPAC-Name |
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1/i1D3 |
InChI-Schlüssel |
XNKLLVCARDGLGL-VYYPIGHXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyridin-3-yl-2-[4-(trifluoromethyl)piperidin-1-yl]ethanamine](/img/structure/B14763966.png)

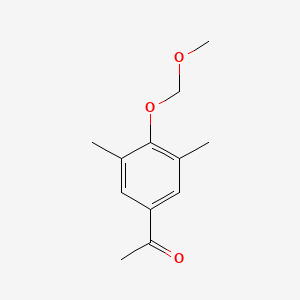

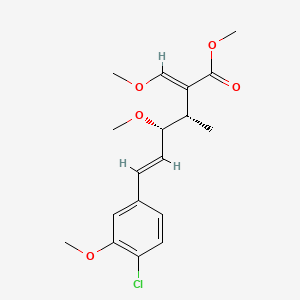
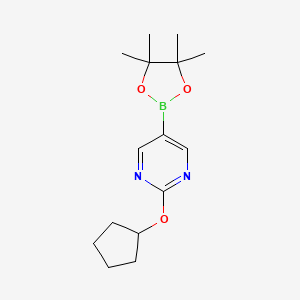

![2-[(4-Chloro-1-methyl-6-oxopyrimidin-2-yl)oxymethyl]-4-fluorobenzonitrile](/img/structure/B14763997.png)
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[3-(hydroxymethyl)oxiran-2-yl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B14764004.png)
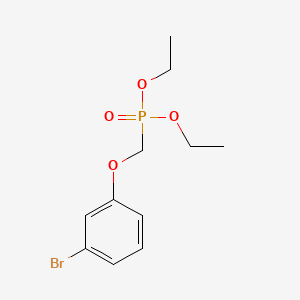
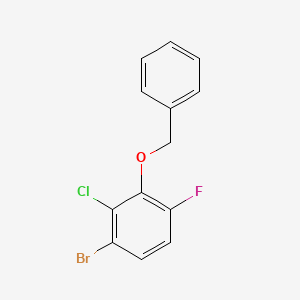
![furo[3,2-g][1]benzofuran](/img/structure/B14764020.png)
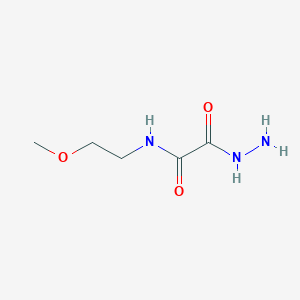
![1,5-Diazabicyclo[3.2.1]octane](/img/structure/B14764030.png)
